N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O2S/c1-8-5-14(19-15(23)12-6-9(2)24-21-12)22(20-8)16-18-11-4-3-10(17)7-13(11)25-16/h3-7H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZBNZVHTOLIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=NN2C3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a combination of a benzothiazole moiety, a pyrazole unit, and an isoxazole carboxamide, which contribute to its biological activities. The presence of fluorine in the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism involves cell cycle arrest and activation of apoptotic pathways.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.37 | Apoptosis induction |
| A549 | 6.26 | Cell cycle arrest |
| HCC827 | 6.48 | Apoptosis and inhibition of IL-6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency compared to standard chemotherapeutics like sorafenib (IC50 = 7.91 µM) .
The compound's activity is attributed to its ability to bind to specific targets involved in tumor growth and survival. In silico docking studies suggest that it interacts with vascular endothelial growth factor receptor 2 (VEGFR-2), a critical player in angiogenesis . Additionally, compounds with similar structures have been shown to inhibit protein kinases, leading to reduced tumor proliferation .
Case Studies
Recent studies have highlighted the potential of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide in preclinical models:
- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM .
- Combination Therapy : Another investigation explored the effects of this compound in combination with established chemotherapeutics, showing enhanced efficacy and reduced resistance in resistant cancer cell lines .
- Toxicity Assessment : Toxicological evaluations indicated that while the compound was effective against cancer cells, it also exhibited cytotoxic effects on normal fibroblast cells (MRC-5), necessitating further optimization for selective targeting .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of compounds containing the benzothiazole moiety exhibit promising anticancer properties. For instance, studies have shown that benzothiazole derivatives can inhibit specific kinases involved in cancer progression, such as RET kinase, which is implicated in various cancers including medullary thyroid carcinoma and lung cancer . The incorporation of the isoxazole and pyrazole rings in N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide may enhance its potency against tumor cells.
2. Antimicrobial Activity
Compounds similar to N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide have been evaluated for antimicrobial properties. Studies have shown that certain benzothiazole derivatives possess significant activity against a range of bacteria and fungi, suggesting that this compound may also exhibit similar effects .
3. Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory activity. Compounds containing the pyrazole moiety have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. This could position N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide as a candidate for treating inflammatory diseases .
Biochemical Applications
1. Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies due to its ability to interact with various protein targets. The presence of specific functional groups allows for selective binding to active sites on enzymes, making it a valuable tool in understanding enzyme kinetics and mechanisms .
2. Structure-Activity Relationship (SAR) Studies
The diverse structural components of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide make it an excellent candidate for SAR studies. Researchers can modify different parts of the molecule to assess changes in biological activity, aiding in the design of more effective drugs .
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical properties of this compound allow it to be used in the synthesis of advanced materials, such as organic semiconductors or photovoltaic devices. The fluorine atom in the structure can enhance electron mobility, making it suitable for electronic applications .
Case Studies
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues and Substituent Variations
Key structural similarities include :
- Pyrazole core : Present in all analogues, with substituents at the 1- and 3-positions influencing activity.
- Benzothiazole/isoxazole moieties: Fluorine substitution (e.g., 6-fluorobenzo[d]thiazole) may enhance metabolic stability compared to non-fluorinated analogues.
Table 1: Structural and Physicochemical Comparison
Substituent Impact on Physicochemical Properties
- Fluorine vs. Methoxy Groups : The 6-fluorobenzo[d]thiazole in the target compound may improve lipophilicity and membrane permeability compared to 2-methoxyphenyl analogues (e.g., 5f, 5g) .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core via cyclocondensation reactions. For example, diazonium salt intermediates (prepared using BF₃ etherate and alkyl nitrites ) can facilitate functionalization of the pyrazole ring. Subsequent coupling with fluorobenzo[d]thiazole and isoxazole moieties is achieved via nucleophilic substitution or carboxamide bond formation. Purity optimization (>95%) requires chromatographic purification (e.g., silica gel column) and recrystallization from ethanol/water mixtures. Analytical HPLC with UV detection at 254 nm is recommended for quality control .
Q. Which spectroscopic methods are critical for structural characterization?
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and fluorobenzo[d]thiazole substitution patterns. Aromatic protons in the 6-fluorobenzo[d]thiazol-2-yl group resonate at δ 7.8–8.2 ppm, while methyl groups on the pyrazole/isoxazole appear as singlets near δ 2.3–2.6 ppm .
- HRMS (ESI+) : Validate molecular formula (e.g., [M+H]+ ion).
- FT-IR : Identify carboxamide C=O stretches (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
Q. What in vitro models are suitable for initial bioactivity screening?
Begin with kinase inhibition assays (e.g., VEGFR-2 for anti-angiogenic potential ), using recombinant enzymes and ATP-competitive assays. Cell-based models like HUVEC proliferation assays can assess anti-angiogenic efficacy. IC₅₀ values should be compared to reference inhibitors (e.g., sunitinib) .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
Optimize reaction conditions using Design of Experiments (DoE):
Q. What strategies resolve discrepancies in biological activity across studies?
Contradictory data may arise from formulation differences (e.g., DMSO solubility vs. aqueous buffers) or assay conditions (e.g., serum protein interference). Address this by:
Q. How to design in vivo efficacy studies for topical applications?
Use rodent choroidal neovascularization (CNV) models to mimic wet AMD. Formulate the compound in PEG-based ocular drops (0.5% w/v) and administer 3× daily. Assess CNV area reduction via fluorescein angiography. Measure systemic exposure via LC-MS/MS to confirm localized action .
Q. What computational methods predict target engagement and selectivity?
- Molecular docking : Use AutoDock Vina with VEGFR-2 (PDB: 3VO3) to map binding interactions. Focus on fluorobenzo[d]thiazole’s role in hydrophobic pocket occupancy .
- MD simulations : Evaluate stability of the ligand-receptor complex over 100 ns trajectories. Prioritize derivatives with lower RMSD values .
Q. How to enhance selectivity via structure-activity relationship (SAR) studies?
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzo[d]thiazole 6-position to improve kinase selectivity .
- Heterocycle replacement : Replace isoxazole with 1,3,4-thiadiazole to modulate solubility and off-target effects .
- Methyl group positioning : 3-Methyl on pyrazole enhances metabolic stability compared to 5-methyl .
Q. What methodologies assess metabolic stability and toxicity?
Q. How to evaluate cross-species pharmacokinetics for translational research?
Administer a single IV/oral dose (5 mg/kg) in rodents and non-human primates. Collect plasma at 0–24 hrs and calculate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
